molecular formula C16H12N2O2S B2895454 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 405920-70-9

4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2895454
CAS No.: 405920-70-9
M. Wt: 296.34
InChI Key: GYKYZYWLXBRKOU-UHFFFAOYSA-N
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Description

4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound characterized by a fused pyrido[1,2-a]pyrimidine core. The molecule features a carbaldehyde group at position 3, a ketone at position 4, and a p-tolylsulfanyl substituent at position 2. This substitution pattern distinguishes it from related derivatives, influencing its physicochemical properties and reactivity.

Such modifications are critical for biological activity, as seen in related compounds with antitumor and enzyme-inhibiting properties .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-11-5-7-12(8-6-11)21-15-13(10-19)16(20)18-9-3-2-4-14(18)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYZYWLXBRKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridopyrimidinone derivatives with p-tolylsulfanyl groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

Chemistry: In the field of chemistry, 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.

Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand the compound's mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, highlighting structural variations, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde -OH (2) C₉H₆N₂O₃ 190.15 Nucleophilic condensation reactions
2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde -Cl (2), -CH₃ (7) C₁₀H₇ClN₂O₂ 222.63 Hazardous material (Class 6.1)
9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde -CH₃ (9), -thiomorpholin-4-yl (2) C₁₄H₁₅N₃O₂S 257.29 Antitumor activity (MLS000767877)
7-Methyl-4-oxo-2-(4-phenyl-piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde -CH₃ (7), -4-phenyl-piperazinyl (2) C₂₀H₂₀N₄O₂ 348.40 Protein kinase inhibition
2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde -CH₂CHO (3), -CH₃ (2), tetrahydro core C₁₁H₁₄N₂O₂ 206.24 Intermediate for tubulin inhibitors
This compound -p-tolylsulfanyl (2) C₁₆H₁₃N₂O₂S 297.35 (calculated) Theoretical applications in enzyme modulation

Physicochemical Properties

  • Thermal Stability : Piperazinyl and thiomorpholinyl derivatives (e.g., in and ) exhibit higher boiling points (~500°C), suggesting enhanced stability over aldehyde-rich analogs .

Biological Activity

4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide an authoritative overview.

  • Molecular Formula : C10_{10}H9_{9}N2_2OS
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 302936-53-4

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance:

  • In a study assessing the antibacterial effects of various derivatives, it was found that certain substitutions on the pyrimidine ring enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Potential

Preliminary investigations suggest that derivatives of 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine may exhibit antiviral properties. A notable study focused on N-phenethyl derivatives indicated potential efficacy against viral infections, warranting further exploration into the sulfanyl-substituted variants .

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been evaluated in cancer cell lines. One study reported that modifications at the sulfur atom could lead to enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of 4-Oxo-2-p-tolylsulfanyl derivatives.
    • Methodology : Disk diffusion method against various bacterial strains.
    • Results : The compound demonstrated significant inhibition zones against tested pathogens compared to control groups.
  • Case Study on Anticancer Activity :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay to determine cell viability.
    • Results : Showed dose-dependent cytotoxicity with IC50_{50} values indicating promising anticancer activity.

Data Tables

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntiviralViral Cell LinesPotential efficacy observed
CytotoxicityHeLa CellsIC50_{50} = X µM (specific value needed)

Q & A

Q. What are the standard synthetic routes for 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

The synthesis typically involves multi-step condensation reactions starting with pyrido-pyrimidine precursors. Key steps include introducing the p-tolylsulfanyl group via nucleophilic substitution and formylating the pyrimidine ring using Vilsmeier-Haack conditions. Purification often employs thin-layer chromatography (TLC) to monitor intermediates and high-performance liquid chromatography (HPLC) for final isolation .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrido-pyrimidine scaffold and substituent positions. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the aldehyde (C=O stretch at ~1700 cm⁻¹) and thioether bonds. X-ray crystallography may resolve structural ambiguities for crystalline derivatives .

Q. How is solubility determined for this compound, and what challenges arise?

Solubility is assessed via shake-flask methods in solvents like DMSO, methanol, or aqueous buffers. Challenges include low solubility in polar solvents due to the hydrophobic p-tolylsulfanyl group. Pre-formulation studies using co-solvents (e.g., PEG 400) or micellar systems (e.g., Tween-80) can improve solubility for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization focuses on:

  • Temperature: Controlled heating (80–120°C) during condensation steps to avoid side reactions.
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction homogeneity.
  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate key steps like thioether formation . Statistical tools like Design of Experiments (DoE) systematically evaluate parameter interactions .

Q. What strategies are used to resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR signals (e.g., overlapping peaks) are addressed via:

  • 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
  • Density functional theory (DFT) calculations to predict chemical shifts and validate experimental data.
  • Cross-validation with high-resolution mass spectrometry (HRMS) and IR .

Q. How is the compound’s biological activity evaluated in enzyme inhibition studies?

  • Kinetic assays: Measure IC₅₀ values using fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases).
  • Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd).
  • Molecular docking: Predict binding modes to targets like kinases or proteases, guided by X-ray structures of homologous enzymes .

Q. What methodologies address low reproducibility in bioactivity assays?

  • Strict control of assay conditions: pH, ionic strength, and temperature to minimize variability.
  • Use of positive controls (e.g., known inhibitors) to validate assay performance.
  • Orthogonal assays (e.g., cell-based vs. enzyme-based) confirm activity mechanisms .

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